N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide
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Overview
Description
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide is a complex organic compound featuring a pyrazole and pyrimidine moiety linked through an ethyl chain to a butane sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization.
Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones under acidic conditions.
Synthesis of Pyrimidine Intermediate: The pyrimidine ring is often prepared through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling Reaction: The pyrazole and pyrimidine intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination.
Functionalization: The coupled product is then reacted with ethylamine and butane-1-sulfonyl chloride to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its role as a kinase inhibitor, affecting cell signaling pathways.
Medicine: Potential therapeutic agent in cancer treatment due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins, which disrupts signaling pathways crucial for cell growth and survival. This mechanism is particularly relevant in cancer cells, where overactive kinases drive uncontrolled proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(1H-pyrazol-1-yl)pyrimidin-2-yl)amino)ethyl)butane-1-sulfonamide
- N-(2-(6-(1H-pyrazol-1-yl)pyridin-4-yl)amino)ethyl)butane-1-sulfonamide
Uniqueness
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide is unique due to its specific substitution pattern on the pyrimidine ring, which enhances its binding affinity and selectivity for certain kinases compared to similar compounds. This specificity can lead to fewer off-target effects and improved therapeutic profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2S/c1-2-3-9-22(20,21)18-7-6-14-12-10-13(16-11-15-12)19-8-4-5-17-19/h4-5,8,10-11,18H,2-3,6-7,9H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBHVIVRHHJJTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCNC1=CC(=NC=N1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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